![molecular formula C9H5Cl3N2S B6340689 5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole CAS No. 90483-74-2](/img/structure/B6340689.png)
5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole
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Overview
Description
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
Protodeboronation is another potential application. This process involves the removal of a boron group from an organic compound. The compound could potentially be used in the protodeboronation of pinacol boronic esters, utilizing a radical approach .
Anti-Markovnikov Hydromethylation
The compound could potentially be used in anti-Markovnikov hydromethylation of alkenes. This is a valuable but unknown transformation that allows for the formal addition of a hydrogen and a methyl group across a carbon-carbon double bond .
Nitration Process
The compound could potentially be used in the nitration process of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, which is a key intermediate for the synthesis of the important triazolinone herbicide Sulfentrazone .
Synthesis of 3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione
The compound could potentially be used to synthesize 3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione (DCPO), a derivative of 3,5-Dichlorophenyl isocyanate .
Synthesis of Phenylcarbamate Derivatives
The compound could potentially be used to synthesize phenylcarbamate derivatives of cellulose and amylose. These derivatives are useful as polysaccharide-based chiral stationary phases .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds .
Result of Action
It’s worth noting that the suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds .
Action Environment
It’s known that the compound is a colorless or light yellow liquid, soluble in organic solvents such as ether and alcohol, but insoluble in water . This suggests that the compound’s action and stability may be influenced by factors such as solvent type and pH.
properties
IUPAC Name |
5-chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2S/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)15-14-8/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTWAWKFWKKFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=NSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole |
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